molecular formula C11H15N3O7 B11099534 (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Cat. No.: B11099534
M. Wt: 301.25 g/mol
InChI Key: DMEAVVQXFVHSJR-UHFFFAOYSA-N
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Description

(7-Methoxy-1,5-dinitro-3-azabicyclo[331]non-6-en-3-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of nitro groups: Nitration of the bicyclic intermediate using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a strong base.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various organic transformations.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmacologically active molecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The nitro groups and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)methanol
  • (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)propanoic acid
  • (7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butanoic acid

Uniqueness

(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

IUPAC Name

2-(7-methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

InChI

InChI=1S/C11H15N3O7/c1-21-8-2-10(13(17)18)5-11(3-8,14(19)20)7-12(6-10)4-9(15)16/h2H,3-7H2,1H3,(H,15,16)

InChI Key

DMEAVVQXFVHSJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2(CC(C1)(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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